An In-depth Technical Guide to the Fundamental Chemical Properties of Triethylsilane
An In-depth Technical Guide to the Fundamental Chemical Properties of Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Triethylsilane ((C₂H₅)₃SiH), often abbreviated as TES, is a versatile organosilicon compound widely utilized in organic synthesis.[1] Its significance stems from the reactive silicon-hydrogen (Si-H) bond, which makes it a valuable mild reducing agent and a precursor for various silicon-containing molecules.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of triethylsilane.
Core Physicochemical Properties
Triethylsilane is a colorless, volatile liquid with a characteristic odor.[3][4] It is a trialkylsilane that is liquid at room temperature, which makes it convenient for use in many chemical reactions.[5] The fundamental physicochemical properties of triethylsilane are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₆Si | [1][6][7][8] |
| Molecular Weight | 116.28 g/mol | [1][6][7] |
| Appearance | Colorless liquid | [1][7] |
| Density | 0.726 - 0.73 g/mL at 25 °C | [1][7][9] |
| Boiling Point | 107-108 °C | [1][3][7] |
| Melting Point | -157 °C | [3] |
| Flash Point | -3 °C | [3] |
| Refractive Index | n25/D 1.412 | [7] |
| Solubility | Soluble in organic solvents like hexane, ethyl acetate, and benzene. Insoluble in water. | [10] |
Reactivity and Chemical Behavior
The chemical utility of triethylsilane is dominated by the reactivity of its Si-H bond.[1] It serves as a mild reducing agent, making it suitable for reactions with sensitive substrates that might be degraded by harsher reagents like lithium aluminum hydride (LiAlH₄).[1]
Key Chemical Reactions:
-
Ionic Hydrogenation: In the presence of a strong Brønsted or Lewis acid, triethylsilane acts as a hydride donor.[11] This is a cornerstone of its use in the reduction of various functional groups.
-
Hydrosilylation: Triethylsilane undergoes addition reactions across carbon-carbon multiple bonds (alkenes and alkynes), a process catalyzed by transition metals.[1] This is a fundamental method for creating organosilicon compounds.[1]
-
Protecting Group Chemistry: It is used in the formation of triethylsilyl (TES) ethers, which serve as protecting groups for alcohols.[1][3] These protecting groups are stable under basic conditions and can be removed under acidic conditions.[3]
-
Reduction of Functional Groups: Triethylsilane is widely used for the chemoselective reduction of aldehydes, ketones, imines, and sulfoxides.[1][3]
Below is a diagram illustrating the primary reaction pathways involving triethylsilane.
Caption: Key reaction pathways of triethylsilane.
Experimental Protocols
Detailed methodologies for the synthesis and application of triethylsilane are crucial for reproducible and safe laboratory work.
1. Synthesis of Triethylsilane via Reduction of Chlorotriethylsilane
This protocol describes a common laboratory-scale synthesis of triethylsilane.
-
Method 1: Using Lithium Aluminum Hydride (LiAlH₄) [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Precursor: Cool the suspension in an ice bath. Slowly add a solution of chlorotriethylsilane ((C₂H₅)₃SiCl) in the same anhydrous solvent to the stirred suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified period to ensure the reaction goes to completion.
-
Quenching: Cautiously quench the reaction by the slow addition of water or an aqueous acid solution, followed by extraction with an organic solvent.
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation to obtain pure triethylsilane.
-
-
Method 2: From Sodium Hydride and Trimethyl Borate [12][13]
-
Preparation of Reducing Agent: In a reaction flask under a nitrogen atmosphere, add sodium hydride to an appropriate anhydrous solvent. Cool the mixture and slowly add trimethyl borate while maintaining a low temperature.[12] Allow this to react to form sodium trihydroxyborohydride in solution.[12]
-
Addition of Chlorotriethylsilane: Slowly add chlorotriethylsilane to the prepared sodium trihydroxyborohydride solution under a nitrogen atmosphere.[12]
-
Purification: After the reaction is complete, filter the mixture to remove insoluble by-products. The resulting filtrate is then subjected to fractional distillation to isolate the pure triethylsilane.[12]
-
The following diagram outlines a general workflow for the synthesis and purification of triethylsilane.
Caption: General workflow for triethylsilane synthesis.
2. Protocol for Reductive Amination of a Ketone [11]
This protocol provides an example of using triethylsilane in a common organic transformation.
-
Reaction Setup: To a solution of the ketone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane) at room temperature, add triethylsilane (1.5-2.0 equivalents).
-
Acid Addition: Slowly add a Lewis or Brønsted acid (e.g., trifluoroacetic acid, 2.0 equivalents) to the stirred solution. An exotherm may be observed.[11]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.[11]
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[11]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.[11] Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Analytical Characterization
The purity and identity of triethylsilane are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet) and a distinct signal for the silicon-hydride proton.
-
¹³C NMR: Will show signals corresponding to the two carbon atoms of the ethyl groups.
-
²⁹Si NMR: A signal characteristic of the silicon environment in triethylsilane will be observed.
-
-
Infrared (IR) Spectroscopy: A prominent Si-H stretching band is typically observed in the region of 2100-2200 cm⁻¹.
Safety and Handling
Triethylsilane is a flammable liquid and should be handled with appropriate safety precautions.[14][15]
| Hazard | Precaution | References |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. | [15] |
| Reactivity | Reacts with strong oxidizing agents, acids, and bases. Generates flammable hydrogen gas in contact with water, acids, and bases. Stable but moisture sensitive. | [16][17] |
| Health Hazards | May cause eye and respiratory tract irritation. Can be harmful if inhaled or absorbed through the skin. | [15][16][18] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle under an inert atmosphere. | [15][18] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Store below +30°C. | [4][17] |
Applications in Research and Drug Development
Triethylsilane's role as a mild and selective reducing agent makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[7][11][19]
-
Pharmaceutical Synthesis: It is used for the reduction of functional groups in the synthesis of APIs, where chemoselectivity is crucial.[7][19]
-
Protecting Group Strategies: The use of the triethylsilyl group to protect alcohols is a common tactic in multi-step syntheses of natural products and pharmaceuticals.[3]
-
Materials Science: Triethylsilane is a precursor for the synthesis of silicone-based polymers and is used for surface modification to create hydrophobic coatings.[7][10][20]
References
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- 7. chemimpex.com [chemimpex.com]
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- 11. benchchem.com [benchchem.com]
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- 15. aksci.com [aksci.com]
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